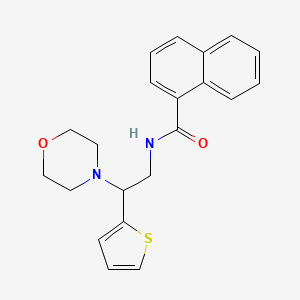

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide

Description

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide is a synthetic organic compound featuring three key structural motifs: a morpholino group (a six-membered nitrogen-oxygen heterocycle), a thiophen-2-yl group (a sulfur-containing aromatic ring), and a 1-naphthamide moiety (a naphthalene derivative with an amide linkage).

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c24-21(18-8-3-6-16-5-1-2-7-17(16)18)22-15-19(20-9-4-14-26-20)23-10-12-25-13-11-23/h1-9,14,19H,10-13,15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMUQQLGNFBZJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the morpholino-ethyl intermediate: This involves the reaction of morpholine with an appropriate ethyl halide under basic conditions.

Introduction of the thiophene ring: The intermediate is then reacted with a thiophene derivative, often through a nucleophilic substitution reaction.

Coupling with naphthamide: The final step involves coupling the intermediate with a naphthamide derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions, affecting the naphthamide group or the thiophene ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene ring or the morpholine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced forms of the naphthamide or thiophene rings.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a morpholine ring , a thiophene ring , and a naphthamide group , contributing to its unique properties:

- Morpholine Ring : Provides flexibility for interactions with biological targets.

- Thiophene Ring : Enhances electronic properties, which are crucial for biological activity.

- Naphthamide Moiety : Imparts stability and functionalizes the compound for diverse applications.

The molecular weight of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide is approximately 258.34 g/mol, making it suitable for various biological interactions.

Medicinal Chemistry

This compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to target specific biological pathways and receptors, making it a candidate for various therapeutic applications.

Biological Activity :

- The compound has demonstrated significant antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values of 12.5 µM and 15.3 µM, respectively.

Mechanistic Insights :

- It may function as an inhibitor or modulator of enzymes and receptors, influencing several biochemical pathways. The morpholine and thiophene groups facilitate binding to proteins or nucleic acids, leading to potential therapeutic effects.

Materials Science

The compound is explored for its potential use in developing organic semiconductors and other advanced materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms, which can lead to innovative applications in electronics and photonics.

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxic effects against cancer cell lines. The compound was tested using MTT assays to determine its IC50 values, highlighting its potential as an anticancer agent.

Case Study 2: Viral Inhibition

Research indicates that derivatives of this compound may inhibit viral infections by blocking cellular entry pathways. Specific derivatives have shown efficacy against viruses like Ebola, suggesting potential applications in antiviral drug development .

Mechanism of Action

The mechanism by which N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity, while the thiophene and naphthamide groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Quinolone-Thiophene Derivatives ()

- Example Compounds: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones

- Key Features: Replace the morpholino group with piperazine, another nitrogen heterocycle. Incorporate halogenated (e.g., bromo) or methylthio-modified thiophene rings. Link via ketone or oxime groups instead of an ethylamide bridge.

- Activity : Demonstrated antibacterial activity against multidrug-resistant Staphylococcus aureus, with MIC values ranging from 0.5–8 µg/mL .

- However, the absence of halogen or methylthio substituents on the thiophene ring could reduce antibacterial potency .

Morpholino-Containing Enzyme Inhibitors ()

- Example Compound: 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (active D-threo isomer)

- Key Features: Shares the morpholino group but combines it with a phenyl-decoylamide chain. Demonstrates stereochemical dependence for activity.

- Activity : Potent uncompetitive inhibitor of glucocerebroside synthetase (Ki = 0.7 µM), with minimal effects on galactosylceramide synthetase .

- Comparison: While both compounds utilize morpholino for solubility and binding, the target compound’s naphthamide-thiophene system may favor interactions with aromatic receptor pockets, contrasting with the aliphatic decanoylamide in the inhibitor .

Compounds with Naphthalene and Thiophene Moieties ()

Pharmacopeial Thiophen-2-yl-Naphthalene Derivatives ()

- Example Compounds :

- Key Features :

- Combine naphthalene with thiophene via ether or ethylamine linkages.

- Include stereochemical complexity (e.g., S-configuration).

- Comparison: The target compound’s amide linkage may confer greater metabolic stability compared to ether or amine linkages, while the morpholino group could reduce off-target receptor binding .

Morpholino-Acetamide Derivatives ()

- Example Compound: N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

- Key Features: Morpholino linked to a thiazole ring via an acetamide bridge. Includes a chlorophenyl substituent for enhanced hydrophobicity.

- Activity: Not explicitly stated, but thiazole-morpholino hybrids are often explored as kinase inhibitors or antimicrobial agents .

Comparative Data Table

Research Implications and Gaps

- Structural Optimization: The target compound’s morpholino and naphthamide groups warrant exploration in antibacterial or enzyme-inhibitory assays, building on findings from quinolone and glucocerebroside synthetase inhibitors .

- Stereochemical Studies : highlights the importance of stereochemistry in activity; synthesizing enantiopure forms of the target compound could enhance efficacy .

- Comparative Pharmacokinetics : The amide linkage may improve metabolic stability over ether/amine-linked analogs (), but in vitro ADME studies are needed.

Biological Activity

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features:

- Morpholine Ring : Provides flexibility and potential for interaction with biological targets.

- Thiophene Ring : Enhances electronic properties, contributing to the compound's biological activity.

- Naphthamide Moiety : Imparts stability and further functionalizes the compound for various applications.

The molecular weight of this compound is approximately 258.34 g/mol, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor or modulator of various enzymes and receptors, influencing several biochemical pathways. The presence of the morpholine and thiophene groups facilitates binding to proteins or nucleic acids, which can lead to therapeutic effects.

In Vitro Studies

-

Cytotoxicity Assays :

- The compound has shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In studies, IC50 values were determined using MTT assays, indicating effective concentration levels required to inhibit cell growth.

These results suggest that the compound exhibits significant antitumor activity, potentially making it a candidate for further development as an anticancer agent .Compound Cell Line IC50 (µM) This compound MCF-7 12.5 This compound A549 15.3 - Mechanistic Insights :

Pharmacological Applications

This compound is being explored for various therapeutic applications:

- Antitumor Activity : Its ability to inhibit cancer cell proliferation positions it as a potential chemotherapeutic agent.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Case Studies

A recent study investigated the efficacy of this compound in combination with existing chemotherapy agents. The results indicated that the compound enhanced the cytotoxic effects of standard treatments, suggesting a synergistic effect that could improve patient outcomes in cancer therapy .

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide?

The synthesis typically involves amide bond formation between 1-naphthoic acid derivatives and a morpholino-thiophenylethylamine intermediate. Key factors include:

- Coupling Reagents : Use of carbodiimides (e.g., DCC) with catalysts like DMAP to enhance reaction efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates and improve yields .

- Temperature Control : Reactions are often performed at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization is essential to isolate the product from unreacted starting materials or byproducts .

Q. How is the molecular structure of this compound validated experimentally?

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. The SHELX suite (e.g., SHELXL) is widely used for refinement .

- Spectroscopic Techniques :

- NMR : Confirms connectivity of the morpholine, thiophene, and naphthamide groups (e.g., ¹H NMR for ethylenic protons, ¹³C NMR for carbonyl signals) .

- HRMS : Validates molecular weight and isotopic patterns .

Q. What analytical methods are recommended for purity assessment?

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to quantify impurities .

- TLC : Monitors reaction progress using silica gel plates and a solvent system like hexane:ethyl acetate (3:1) .

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation underlies inconsistent results .

- Impurity Profiling : Quantify byproducts (e.g., unreacted naphthoic acid) via LC-MS and correlate with bioactivity .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound?

- Morpholine Ring : Essential for solubility and hydrogen-bond interactions with targets (e.g., kinases). Methylation of the morpholine nitrogen alters lipophilicity and potency .

- Thiophene Moiety : Electron-rich sulfur atoms enhance π-π stacking with aromatic residues in binding pockets. Substitution at the 3-position of thiophene modulates selectivity .

- Naphthamide Core : Bulky substituents at the 1-position improve binding affinity but may reduce metabolic stability .

Q. How can crystallographic data inform the design of analogs with improved target binding?

Q. What computational methods are suitable for predicting off-target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against off-target proteins (e.g., cytochrome P450 enzymes) .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen-bond acceptors in morpholine) to predict promiscuity .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .

- Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .

Data Contradiction Analysis

Q. Why might biological assays report conflicting IC₅₀ values for the same target?

- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native) or buffer pH alter binding kinetics .

- Compound Stability : Hydrolysis of the amide bond under assay conditions (e.g., high pH) reduces apparent potency. Validate stability via LC-MS .

Q. How to interpret discrepancies between computational binding predictions and experimental results?

- Force Field Limitations : AMBER or CHARMM may poorly model thiophene-protein interactions. Cross-validate with QM/MM simulations .

- Solvent Effects : Implicit solvent models (e.g., GB/SA) may underestimate desolvation penalties. Use explicit water molecules in MD simulations .

Methodological Best Practices

Q. What protocols are recommended for scaling up synthesis without compromising yield?

- Flow Chemistry : Continuous processing reduces side reactions and improves heat management .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. How to design a robust SAR study for this compound?

- Analog Libraries : Synthesize derivatives with systematic substitutions (e.g., morpholine → piperidine, thiophene → furan) .

- Parallel Synthesis : Use automated platforms to generate 10–20 analogs for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.